molecular formula C6H6N4S B1316504 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 55084-74-7

6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1316504
CAS RN: 55084-74-7
M. Wt: 166.21 g/mol
InChI Key: USZSUCXARYTYDC-UHFFFAOYSA-N
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Description

“6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of 3-Cyano-4,6-bis(methylthio)pyrazolo[3,4-d]pyrimidine by cyclization of 3,4-dicyano-5-aminopyrazole with CS2 in pyridine with subsequent Dimroth rearrangement and methylation of the resulting 3-cyano-4,6-dimercaptopyrazolo[3,4-d]-pyrimidine with methyl iodide .

Scientific Research Applications

  • Anticancer Agents

    • Field : Pharmaceutical development .
    • Application : Pyrimidine derivatives have been developed as potent anticancer agents . They have diverse chemical reactivity, accessibility and a wide range of biological activities .
    • Methods : The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity is discussed . Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .
    • Results : The in vivo models have been enumerated for the specific types of cancer .
  • Antioxidant Activities

    • Field : Biochemistry .
    • Application : Pyrimidine derivatives present diverse biological activities including antioxidant activities .
    • Methods : A series of novel piperidine pyrimidine cinnamic acids amides have been designed and synthesized . They were studied for their antioxidant and anti-inflammatory potential .
    • Results : They exhibit moderate antioxidant activity in the DPPH assay which may be related to their bulkiness . Moreover, moderate to good lipid peroxidation inhibition potential was measured .
  • Kinase Inhibitor Scaffolds

    • Field : Medicinal Chemistry .
    • Application : Fused pyrimidines, including 2-amino-pyrido[3,4-d]pyrimidines, are used as kinase inhibitor scaffolds . They are particularly prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials .
    • Methods : A versatile and efficient chemical approach to this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .
    • Results : The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .
  • Antitumor Effects

    • Field : Pharmaceutical development .
    • Application : Pyrimidine derivatives have shown good antitumor effects .
    • Methods : Piritrexim, a pyrimidine derivative, inhibited dihydrofolate reductase (DHFR) .
    • Results : Piritrexim showed good antitumor effects on the carcinosarcoma in rats .
  • Antiviral Agents

    • Field : Pharmaceutical development .
    • Application : Pyrimidine and its derivatives exhibit numerous biological activities including antiviral .
    • Methods : Antiviral drugs with a pyrimidine scaffold have been developed both from natural sources and by synthetic approaches .
    • Results : Stavudine is used as an anti-HIV agent .
  • Antibiotics

    • Field : Pharmaceutical development .
    • Application : Pyrimidine is also present in drugs for other applications, e.g., Fervennuline and Iclaprim are used as antibiotics .
    • Methods : Antibiotics with a pyrimidine scaffold have been developed both from natural sources and by synthetic approaches .
    • Results : Fervennuline and Iclaprim are used as antibiotics .

properties

IUPAC Name

6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSUCXARYTYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=NNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514657
Record name 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

55084-74-7
Record name 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55084-74-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Schenone, O Bruno, F Bondavalli, A Ranise… - European journal of …, 2004 - Elsevier
A new series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines (2a–m) bearing the 2-chloro-2-phenylethyl chain at the N1 position, has been synthesized. The affinity of these …
Number of citations: 39 www.sciencedirect.com
JA Lee, HR Kim, HJ Son, N Shin, SH Han… - Experimental …, 2020 - Elsevier
The transcription factor nuclear factor-erythroid 2-related factor-2 (Nrf2) is known to induce neuroprotective and anti-inflammatory effects and is considered to be an excellent molecular …
Number of citations: 6 www.sciencedirect.com
G Vignaroli, M Mencarelli, D Sementa… - ACS Combinatorial …, 2014 - ACS Publications
A library of pyrazolo[3,4-d]pyrimidines, endowed with a high level of molecular diversity, has been developed applying a synthetic sequence that allowed C3, N1, C4, and C6 substitution…
Number of citations: 19 pubs.acs.org
S Di Maria - 2021 - usiena-air.unisi.it
The interest in protein tyrosine kinases has increased in recent years, particularly since their oncogenicity in human cells has been recognized. Tyrosine kinases promote …
Number of citations: 0 usiena-air.unisi.it
JA Lee, YW Kwon, HR Kim, N Shin, HJ Son… - Molecules and …, 2022 - ncbi.nlm.nih.gov
The anti-oxidant enzyme heme oxygenase-1 (HO-1) is known to exert anti-inflammatory effects. From a library of pyrazolo [3, 4-d] pyrimidines, we identified a novel compound …
Number of citations: 10 www.ncbi.nlm.nih.gov
S Di Maria, F Picarazzi, M Mori, A Cianciusi… - Bioorganic …, 2022 - Elsevier
The Bcr-Abl tyrosine kinase (TK) is the molecular hallmark of chronic myeloid leukemia (CML). Src is another TK kinase whose involvement in CML was widely demonstrated. Small …
Number of citations: 5 www.sciencedirect.com
F Seela, AM Jawalekar, L Sun… - … , Nucleotides, and Nucleic …, 2005 - Taylor & Francis

The synthesis of the 2′-deoxyadenosine analogues 1b, 2b, and 3c modified at the 7- and/or 2-position is described. The effect of 7-…

Number of citations: 7 www.tandfonline.com
D Kim, SY Kim, D Kim, NG Yoon, J Yun, KB Hong… - Bioorganic …, 2020 - Elsevier
TNF Receptor Associated Protein 1 (TRAP1) is a mitochondrial paralog of Hsp90 related to the promotion of tumorigenesis in various cancers via maintaining mitochondrial integrity, …
Number of citations: 12 www.sciencedirect.com
S Schenone, C Brullo, O Bruno, F Bondavalli… - European journal of …, 2008 - Elsevier
The synthesis of new 4-amino substituted pyrazolo[3,4-d]pyrimidines along with their activity in cell-free enzymatic assays on Src and Abl tyrosine kinases is reported. Some compounds …
Number of citations: 87 www.sciencedirect.com
F Carraro, A Naldini, A Pucci, GA Locatelli… - Journal of medicinal …, 2006 - ACS Publications
We report here the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives along with their biological properties as inhibitors of isolated Src and cell line proliferation (A431 and 8701-BC …
Number of citations: 106 pubs.acs.org

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